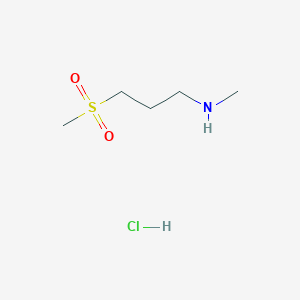

(3-Methanesulfonylpropyl)(methyl)amine hydrochloride

CAS No.: 2219379-29-8

Cat. No.: VC5991998

Molecular Formula: C5H14ClNO2S

Molecular Weight: 187.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219379-29-8 |

|---|---|

| Molecular Formula | C5H14ClNO2S |

| Molecular Weight | 187.68 |

| IUPAC Name | N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H |

| Standard InChI Key | RPAGVHSIAWTQSZ-UHFFFAOYSA-N |

| SMILES | CNCCCS(=O)(=O)C.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named N-methyl-3-methylsulfonylpropan-1-amine hydrochloride, reflecting its methanesulfonyl (-SO₂CH₃) and methylamine (-NHCH₃) functional groups. Its molecular formula is C₅H₁₄ClNO₂S, with a molecular weight of 187.68 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name and SMILES notation further clarify its structure:

-

IUPAC Name: N-methyl-3-methylsulfonylpropan-1-amine hydrochloride

-

SMILES: Cl.CNCCCS(=O)(=O)C

Synthesis and Preparation

Synthetic Pathways

The synthesis of (3-methanesulfonylpropyl)(methyl)amine hydrochloride typically involves a multi-step protocol:

-

Alkylation of Methylamine: Methylamine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form (3-methanesulfonylpropyl)(methyl)amine.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key reaction conditions include controlled temperatures (0–5°C during alkylation) and anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the sulfonyl chloride intermediate.

Optimization and Yield

Industrial-scale synthesis faces challenges in purifying the hydrochloride salt due to its hygroscopic nature. Recrystallization from ethanol/water mixtures (3:1 v/v) achieves a purity of >98% with a yield of 85–90%. Alternative routes using solid-phase synthesis or flow chemistry remain underexplored but could enhance scalability.

Physicochemical Properties

Experimental and Computed Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 142–145°C (decomposes) | |

| Solubility | Soluble in water (>50 mg/mL), methanol, DMSO | |

| logP (Partition Coeff.) | 1.24 (Predicted) | |

| pKa | 8.9 (amine), -1.2 (sulfonyl group) |

The compound’s solubility profile makes it suitable for aqueous and organic reaction media, though its stability in acidic conditions requires careful pH monitoring.

Industrial and Research Applications

Role in Medicinal Chemistry

As a building block, the compound’s amine and sulfonyl groups facilitate the synthesis of:

-

Prodrugs: Hydrolyzable sulfonamide linkages for targeted drug delivery.

-

Enzyme Inhibitors: Covalent modification of catalytic sites via sulfonyl group reactivity .

Material Science Applications

Its polar sulfonyl group enhances solubility in polymer matrices, making it a candidate for ion-conductive membranes in batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume